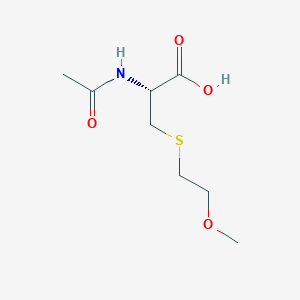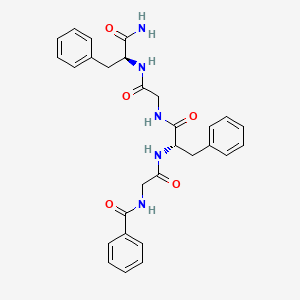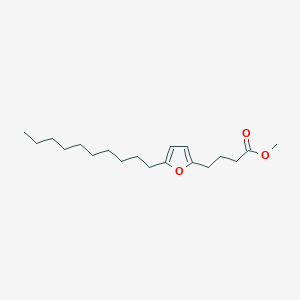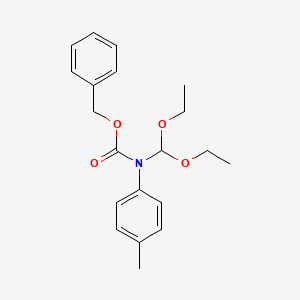
3'-(4-Nitrophenyl)-5-phenyl-4,4',5,5'-tetrahydro-3,5'-bi-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a nitrophenyl group and a phenyl group attached to a bi-1,2-oxazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized to form the desired bi-1,2-oxazole ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated synthesis equipment can help in optimizing the reaction parameters and reducing the production time .
Analyse Chemischer Reaktionen
Types of Reactions
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful as an anticancer agent . Additionally, the compound’s ability to interact with enzymes and proteins can modulate various biochemical pathways, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenylsulfonyltryptophan: This compound features a similar nitrophenyl group and is used in various biochemical studies.
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole is unique due to its specific combination of a nitrophenyl group and a bi-1,2-oxazole ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
63323-03-5 |
|---|---|
Molekularformel |
C18H15N3O4 |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
3-[3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C18H15N3O4/c22-21(23)14-8-6-12(7-9-14)15-10-18(25-19-15)16-11-17(24-20-16)13-4-2-1-3-5-13/h1-9,17-18H,10-11H2 |
InChI-Schlüssel |
HFCFMRHQFIWYGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


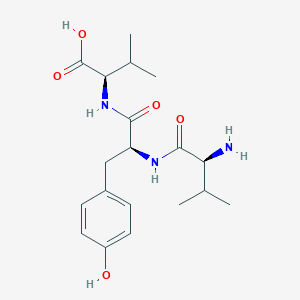
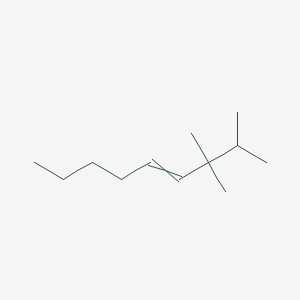
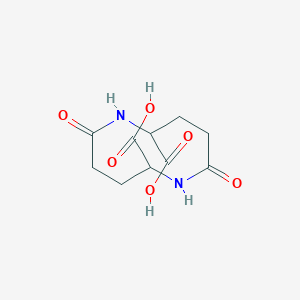

![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
